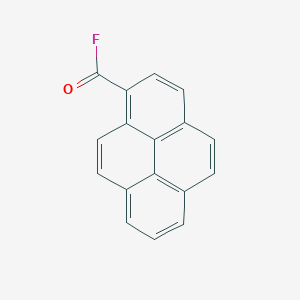

Pyrene-1-carbonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138143-24-5 |

|---|---|

Molecular Formula |

C17H9FO |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

pyrene-1-carbonyl fluoride |

InChI |

InChI=1S/C17H9FO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

InChI Key |

PKUXJHNVOXZUEX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |

Other CAS No. |

138143-24-5 |

Synonyms |

pyrene-1-carbonyl fluoride |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Pyrene 1 Carbonyl Fluoride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for pyrene-1-carbonyl fluoride (B91410) is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the fluoride ion, a good leaving group, is eliminated, reforming the carbonyl double bond and resulting in the acylated product.

Pyrene-1-carbonyl fluoride (PCF) reacts with primary and phenolic hydroxyl groups to form highly fluorescent pyrene-1-carboxylate esters. nih.govjst.go.jp This reaction is typically carried out in a non-polar solvent such as dichloromethane (B109758). The reaction requires elevated temperatures, generally around 100°C, and is often facilitated by a catalyst. nih.govjst.go.jp 4-Dimethylaminopyridine (B28879) (DMAP) is an effective catalyst for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen of the hydroxyl group acts as the nucleophile.

The general reaction is as follows:

This compound + R-OH → Pyrene-1-carboxylate ester + HF

Detailed research has shown that these reactions can be driven to completion within 30 minutes under the specified conditions. nih.govjst.go.jp The resulting pyrene (B120774) esters are valuable for their fluorescence properties, which allow for sensitive detection in analytical techniques like high-performance liquid chromatography (HPLC). nih.govjst.go.jp

The reaction of this compound with primary amines yields the corresponding pyrene-1-carboxamides. nih.govjst.go.jp This reaction is also a nucleophilic acyl substitution, with the nitrogen of the primary amine serving as the nucleophile. The reaction is notably faster and proceeds under milder conditions compared to the reaction with alcohols. It is typically conducted in a polar aprotic solvent like acetonitrile (B52724) at room temperature. nih.govjst.go.jp The presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), is also beneficial for this transformation, leading to rapid and efficient amide formation, often within minutes. nih.govjst.go.jp

The general reaction is as follows:

This compound + R-NH₂ → Pyrene-1-carboxamide (B1261851) + HF

The resulting amides are also intensely fluorescent, making this compound a useful reagent for the derivatization of primary amines for analytical purposes. nih.govjst.go.jp

| Reactant Type | Reaction Conditions | Product | Reference |

| Alcohols (Primary) | Dichloromethane, 100°C, 30 min, DMAP catalyst | Pyrene-1-carboxylate ester | nih.govjst.go.jp |

| Phenols | Dichloromethane, 100°C, 30 min, DMAP catalyst | Pyrene-1-carboxylate ester | nih.govjst.go.jp |

| Amines (Primary) | Acetonitrile, Room Temp, 2 min, DMAP catalyst | Pyrene-1-carboxamide | nih.govjst.go.jp |

Derivatization Mechanisms in Fluorescent Labeling

The utility of this compound as a fluorescent labeling reagent stems from the fact that the pyrene moiety is a highly fluorescent chromophore. mdpi.comsemanticscholar.org The derivatization reaction, a nucleophilic acyl substitution, covalently attaches the pyrene group to a target molecule (e.g., a biomolecule containing a hydroxyl or primary amine group). nih.govjst.go.jp

The mechanism of labeling involves the nucleophilic attack of the target functional group on the carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling the fluoride ion and forming a stable ester or amide linkage. The use of a catalyst like 4-dimethylaminopyridine (DMAP) accelerates this process by acting as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.

Once the pyrene moiety is attached, the resulting derivative exhibits the characteristic fluorescence of the pyrene chromophore, which can be used for detection and quantification. lodz.plrsc.org The fluorescence properties of the resulting pyrene-1-carboxamides and pyrene-1-carboxylate esters are sensitive to the local environment, which can provide additional information about the labeled molecule. beilstein-journals.orgnih.gov For instance, the emission spectrum of pyrene is known to be sensitive to the polarity of its microenvironment. nih.gov Furthermore, at high concentrations or when multiple pyrene units are in close proximity, they can form excited-state dimers called excimers, which have a distinct, red-shifted emission. nih.govrsc.org This property can be exploited to study intermolecular interactions and conformational changes in labeled biomolecules. mdpi.comnih.gov

| Derivative | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| Pyrene-1-carboxamides | ~345 | 380-500 (monomer and/or excimer) | Up to 0.62 (in solid state) | lodz.plrsc.org |

| Pyrene-1-carboxylate esters | ~350 | ~375-410 (monomer) | - | nih.gov |

Electron Transfer Processes in Pyrene-Fluoride Interactions

The photophysical behavior of pyrene and its derivatives is intrinsically linked to electron transfer processes. rsc.org While specific studies on the intramolecular electron transfer between the pyrene core and the carbonyl fluoride group in this compound are not extensively detailed in the literature, the general principles of photoinduced electron transfer (PET) in pyrene systems are well-established and relevant. rsc.org

The pyrene moiety is a strong electron acceptor in its excited state. youtube.com Upon photoexcitation, an electron can be transferred from a suitable donor to the excited pyrene. In the context of pyrene derivatives, intramolecular charge transfer (ICT) can also occur, where electron density is shifted from a donor part of the molecule to an acceptor part upon excitation. acs.org

In the case of this compound, the pyrene core acts as the fluorophore. When this molecule reacts with a nucleophile like an amine, a pyrene-1-carboxamide is formed. In such derivatives, the lone pair of electrons on the amide nitrogen can potentially act as an electron donor. Upon excitation of the pyrene ring, a photoinduced electron transfer from the amide group to the excited pyrene can occur. This PET process often leads to fluorescence quenching, as the excited state decays non-radiatively. rsc.org However, the efficiency of this PET process is highly dependent on the geometry of the molecule and the energy levels of the donor and acceptor. rsc.org

Conversely, if the pyrene derivative interacts with an external electron-deficient molecule, the excited pyrene can act as an electron donor, leading to fluorescence quenching through a different PET pathway. nih.gov The high fluorescence quantum yield of many pyrene derivatives suggests that these non-radiative decay pathways, including PET, are not always dominant, allowing for strong emission. beilstein-journals.orgbeilstein-journals.org The specific electronic interactions between the pyrene core and the substituent, as well as the surrounding environment, ultimately determine the balance between radiative (fluorescence) and non-radiative decay processes. rsc.org

Spectroscopic Characterization and Photophysical Properties of Pyrene 1 Carbonyl Fluoride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pyrene (B120774) derivatives. Both ¹H and ¹³C NMR are instrumental in confirming the synthesis and purity of these compounds.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (J-coupling constants), and integration of the proton signals provide detailed information about the aromatic and substituent protons. For instance, the aromatic protons of the pyrene core typically resonate in the downfield region of the spectrum, and their specific chemical shifts are influenced by the nature and position of substituents. semanticscholar.org The presence of an electron-donating or electron-wielding group can cause notable shifts in the proton resonances. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework of the molecule. rsc.orgpreprints.org The chemical shifts of the carbon atoms in the pyrene ring system are sensitive to the electronic effects of the substituents. semanticscholar.orgresearchgate.net For example, the carbon atom of the carbonyl group in pyrene-1-carbonyl fluoride (B91410) would exhibit a characteristic downfield shift. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to correlate proton and carbon signals, which is crucial for the definitive assignment of all atoms in the molecule. semanticscholar.orgpreprints.org

Specific NMR data for various pyrene derivatives have been reported in the literature, providing a valuable reference for the characterization of new compounds. rsc.orgpreprints.orgrsc.org These spectral libraries are essential for confirming the successful synthesis of target molecules like pyrene-1-carbonyl fluoride and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. Pyrene and its derivatives exhibit characteristic absorption spectra that are sensitive to their molecular structure and the surrounding solvent environment. nih.gov

The UV-Vis spectrum of pyrene typically shows several absorption bands corresponding to π-π* transitions. The positions and intensities of these bands can be significantly influenced by the nature of the substituent at the 1-position. For carbonyl-functionalized pyrene derivatives, the electronic interaction between the carbonyl group and the pyrene ring system can lead to shifts in the absorption maxima. epa.gov

Studies on various pyrene derivatives have shown that substitution at different positions of the pyrene core can have distinct effects on the absorption spectra. For example, derivatives substituted at the 2- and 2,7-positions exhibit different photophysical properties compared to those substituted at the 1-position. nih.gov The absorption spectra of pyrene derivatives can also be influenced by solvent polarity, with more polar solvents sometimes causing shifts in the absorption bands. researchsquare.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to understand the nature of the electronic transitions observed in the UV-Vis spectra. nih.govepa.gov

Fluorescence Spectroscopy and Photophysical Behavior

Fluorescence spectroscopy is a powerful tool for studying the excited-state properties of molecules like this compound derivatives. Pyrene is particularly well-known for its unique fluorescence characteristics, which are highly sensitive to the local environment.

Monomer and Excimer Emission Analysis

One of the most notable features of pyrene fluorescence is its ability to form excimers. An excimer is an "excited dimer" that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. shimadzu.com This results in a new, broad, and red-shifted emission band at longer wavelengths (typically around 470 nm) in addition to the structured monomer emission observed at shorter wavelengths (around 370-400 nm). shimadzu.com

The formation of excimers is highly dependent on the concentration of the pyrene derivative; at low concentrations, only monomer emission is observed, while at higher concentrations, the excimer emission becomes more prominent. shimadzu.com The ratio of the excimer to monomer fluorescence intensity (Ie/Im) can be used to probe the proximity of pyrene units. This phenomenon is not limited to intermolecular interactions; intramolecular excimers can also form in molecules containing multiple pyrene moieties. shimadzu.com The formation of excimers is also sensitive to environmental factors such as temperature, viscosity, and pH. rsc.org The ability of pyrene derivatives to exhibit both monomer and excimer emission makes them valuable as probes for studying intermolecular and intramolecular distances. researchgate.net

Fluorescence Quantum Yield and Excited-State Lifetime Studies

The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are fundamental photophysical parameters that quantify the efficiency and dynamics of the fluorescence process. The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the brightness of a fluorophore. Pyrene and its derivatives can exhibit a wide range of quantum yields depending on their structure and environment. nih.govresearchgate.net For instance, some pyrene derivatives have been reported to have high quantum yields, making them suitable for applications requiring bright fluorescent probes. rsc.org

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. The lifetime of the pyrene monomer is typically long, while the excimer has a different, often longer, lifetime. nih.govnih.gov These lifetime differences can be used to distinguish between monomer and excimer emission and to study dynamic processes. Time-resolved fluorescence spectroscopy is the primary technique used to measure excited-state lifetimes. uni-bayreuth.de Both the quantum yield and lifetime can be affected by various factors, including the solvent, temperature, and the presence of quenchers. epa.govrsc.org

Solvent Polarity and Microenvironmental Sensitivity

The fluorescence of pyrene and its derivatives is exquisitely sensitive to the polarity of the surrounding microenvironment. mdpi.com This sensitivity is manifested in the vibronic fine structure of the monomer emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the Py scale, is a well-established empirical measure of solvent polarity. researchgate.net In nonpolar solvents, the I₃ band is more intense, while in polar solvents, the intensity of the I₁ band increases relative to the I₃ band. researchgate.netoptica.org

This property makes pyrene-based probes powerful tools for investigating the polarity of various systems, such as protein conformations, membrane structures, and polymer microdomains. mdpi.comnih.gov The introduction of different functional groups to the pyrene core can further modulate this sensitivity. researchsquare.comrsc.org For example, the fluorescence of pyrene derivatives can be used to monitor protein-membrane interactions by detecting changes in the polarity of the probe's microenvironment. mdpi.com This high sensitivity to the local environment is a key advantage of using pyrene derivatives as fluorescent probes in chemical and biological research. nih.govacs.org

Solid-State Fluorescence and Aggregation-Induced Emission Enhancement (AIEE)

While many conventional fluorophores suffer from quenching in the solid state or in aggregated form, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior. These molecules are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov This phenomenon, known as aggregation-induced emission enhancement (AIEE), is often attributed to the restriction of intramolecular rotations or motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govlboro.ac.uk

Several pyrene derivatives have been shown to exhibit AIEE characteristics. lboro.ac.ukacs.orgrsc.orgbohrium.com The introduction of bulky substituents or the creation of twisted molecular geometries can promote AIE activity in pyrene-based compounds. acs.org In the aggregated state, these molecules can form different types of aggregates, such as H- or J-aggregates, which can influence the emission properties. nih.gov The AIEE phenomenon has opened up new possibilities for the application of pyrene derivatives in areas such as solid-state lighting, organic light-emitting diodes (OLEDs), and bioimaging, where high emission efficiency in the aggregated state is desirable. nih.govbohrium.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The solid-state structure of pyrene derivatives is of significant interest due to the strong influence of molecular packing on their photophysical properties, such as fluorescence and excimer formation. Current time information in Bangalore, IN.ugr.es The planar and extended aromatic system of the pyrene core predisposes these molecules to engage in significant π-π stacking interactions, which are a dominant feature in their crystal structures. ugr.es

In a study of two pyrene derivatives, designated as X1P and X2P, X-ray diffraction analysis elucidated distinct packing modes. In the crystal structure of X1P, which contains a single pyrene unit, the molecules form intermolecular dimers with two different parallel pyrene-pyrene distances of 3.358 Å and 3.713 Å. Current time information in Bangalore, IN. In contrast, the X2P derivative, which features two pyrene units within the same molecule, exhibits intramolecular dimer-like interactions with a pyrene-pyrene distance of 3.675 Å. Current time information in Bangalore, IN. These structural variations have a direct impact on the photophysical properties, with the shorter intermolecular distance in X1P leading to more pronounced excimer emission. Current time information in Bangalore, IN.

Furthermore, the introduction of different functional groups can lead to a variety of packing motifs, including herringbone, lamellar, and columnar arrangements. wikipedia.org The interplay of π-π stacking, C-H···π interactions, and other non-covalent forces determines the final crystal packing, which can be finely tuned through synthetic modifications. nih.gov For example, the analysis of pyrene-based asymmetric hexaarylbenzene derivatives has shown how the bulky substituents influence the molecular conformation and the resulting π-π stacking in the solid state. nih.gov

The table below summarizes key structural parameters obtained from X-ray diffraction studies of selected pyrene derivatives, illustrating the range of intermolecular distances and packing arrangements observed in this family of compounds.

| Compound/Feature | Inter-Pyrene Distance (Å) | Dihedral Angle (°) | Packing Motif/Interaction | Reference |

| X1P (dimer 1) | 3.358 | - | Intermolecular dimer | Current time information in Bangalore, IN. |

| X1P (dimer 2) | 3.713 | - | Intermolecular dimer | Current time information in Bangalore, IN. |

| X2P | 3.675 | 5.505 | Intramolecular dimer-like | Current time information in Bangalore, IN. |

| X2EP (bulk crystal) | 3.528 | 3.254 | - | Current time information in Bangalore, IN. |

| X2EP (needle, config. 1) | 3.638 | 7.535 | - | Current time information in Bangalore, IN. |

| X2EP (needle, config. 2) | 3.634 | 2.394 | - | Current time information in Bangalore, IN. |

These detailed structural investigations underscore the importance of X-ray diffraction in establishing structure-property relationships for pyrene-based materials. The precise knowledge of atomic coordinates, bond lengths, bond angles, and intermolecular contacts derived from such studies is crucial for the rational design of new pyrene derivatives with tailored solid-state properties for applications in organic electronics and sensor technology. ugr.es

Theoretical and Computational Investigations of Pyrene 1 Carbonyl Fluoride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scirp.orgscirp.org It provides a robust framework for investigating the ground state properties of these systems with a favorable balance between accuracy and computational cost. acs.org Methods like the B3LYP functional combined with a 6-311G** basis set have proven effective in predicting the geometries and electronic properties of pyrene (B120774) compounds. scirp.orgscirp.org

DFT calculations are instrumental in determining the optimized ground state geometry of pyrene systems. For the parent pyrene molecule, calculations have shown that the optimized bond lengths and angles are in excellent agreement with experimental data from X-ray crystallography, validating the computational approach. scirp.org Pyrene-1-carbonyl fluoride (B91410) is expected to retain the characteristic planarity of the pyrene core. The introduction of the -COF substituent at the 1-position induces a redistribution of electron density. The carbonyl group, being electron-withdrawing, imparts a significant dipole moment to the molecule, a feature also observed in other 1-substituted pyrenes like 1-chloropyrene. scirp.orgfudutsinma.edu.ng

The stability of such systems can be influenced by the polarity of their environment. Studies on related pyrene derivatives have shown that stability tends to increase with the polarity of the solvent. researchgate.net This suggests that the electronic structure of Pyrene-1-carbonyl fluoride would be similarly modulated by its surrounding medium.

Table 1: Representative Calculated Structural Parameters for Pyrene (as a reference for the pyrene core in this compound) Data sourced from DFT/B3LYP/6-311G* calculations.*

| Parameter | Calculated Value (Å) | Experimental Value (Å) |

| C1-C2 | 1.389 | 1.392 |

| C2-C3 | 1.431 | 1.433 |

| C3a-C3b | 1.428 | 1.425 |

| C4-C5 | 1.370 | 1.363 |

Source: scirp.org

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. scirp.org

In pyrene and its derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring system. The LUMO is also a π*-orbital, and its localization can be influenced by substituents. researchgate.net For this compound, the electron-withdrawing carbonyl fluoride group is expected to lower the energy of the LUMO and contribute to its electron density distribution. The HOMO-LUMO energy gap is a critical parameter, and for pyrene, the calculated value of 3.84 eV aligns well with the experimental value of 3.85 eV. scirp.orgscirp.org The introduction of substituents and the solvent polarity can modulate this gap. researchgate.netresearchgate.net For instance, in a study of polypyrrole interacting with carbonyl fluoride, the HOMO-LUMO gap was a key parameter in assessing sensing capabilities. mdpi.com

Table 2: Representative Frontier Orbital Energies (eV) for Pyrene Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | -5.44 | -1.60 | 3.84 |

| 1-Chloropyrene | -5.58 | -1.81 | 3.77 |

| Polypyrrole (9Py) | -4.346 | -1.077 | 3.269 |

| 9Py-Carbonyl Fluoride Complex | -4.362 | -1.218 | 3.144 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon photoexcitation, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net It allows for the calculation of vertical excitation energies, which are fundamental to simulating absorption and emission spectra, and for optimizing the geometries of excited states. researchgate.netnih.gov

TD-DFT calculations can accurately predict the electronic absorption and emission spectra of pyrene derivatives. researchgate.netacs.org The calculated vertical excitation energies from the optimized ground state (S₀) geometry correspond to the absorption maxima (λ_abs), while optimizations of the first singlet excited state (S₁) geometry followed by energy calculations provide emission maxima (λ_em). researchgate.netacs.org

For pyrene systems, the observed absorption bands are typically assigned to π → π* transitions within the aromatic core. acs.org The solvent environment can significantly influence these spectral properties, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net Theoretical simulations have successfully reproduced the experimental UV-Vis absorption and fluorescence emission spectra for related pyrene-based chemosensors. researchgate.net Ab initio simulations of pyrene in water have shown that the spectra are broadened due to the molecule's interactions within the solvent cage. rsc.org

Excited State Proton Transfer (ESPT) is a photochemical process where a molecule's acidity or basicity changes dramatically upon excitation, leading to proton transfer. mdpi.com Pyrene derivatives with acidic or basic functional groups are excellent candidates for studying ESPT. Pyrene-1-carboxylic acid, a close analogue of this compound, exhibits a significant pKa change upon excitation, from ~4.0 in the ground state to ~8.1 in the excited state. nih.govnih.govresearchgate.net

This means that in a pH range between 5 and 8, the molecule exists as the carboxylate anion in the ground state but becomes protonated in the excited state if a proton donor is available. nih.govnih.govresearchgate.net This process can be monitored by observing the fluorescence from both the protonated (acid) and deprotonated (anion) forms. nih.gov TD-DFT calculations can be used to investigate the mechanism of ESPT by mapping the potential energy surfaces for the proton transfer reaction in both the ground and excited states, helping to rationalize the observed photophysics. nih.govresearchgate.net The increased stability of the bond between the pyrene ring and the carboxyl group in the excited state is believed to contribute to this pKa shift. researchgate.net

Natural Bond Orbital (NBO) and Potential Energy Surface (PES) Analysis

To gain deeper insights into bonding, charge distribution, and reaction dynamics, NBO and PES analyses are employed.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns with the chemist's Lewis structure intuition. uni-muenchen.de This method is used to quantify donor-acceptor interactions, charge transfer, and hyperconjugative effects within a molecule. researchgate.netresearchgate.net In the context of pyrene derivatives, NBO analysis has been used to confirm the nature of bonding, such as the bond between the pyrene ring and a substituent, and to analyze the intermolecular hydrogen bonding that facilitates fluoride sensing or proton transfer. researchgate.netresearchgate.net For example, in a pyrene-based sensor, NBO analysis confirmed that an intermolecular hydrogen bond (N-H···F) forms in the ground state, which is crucial for the subsequent excited-state proton transfer. researchgate.net

Potential Energy Surface (PES) analysis involves calculating the energy of a molecular system as a function of its geometry. mdpi.comacs.org By mapping the PES for a specific reaction coordinate, such as a bond length or dihedral angle, one can identify stable intermediates, transition states, and determine the energy barriers for chemical processes. nih.gov For pyrene derivatives capable of ESPT, PES calculations are essential for understanding the proton transfer mechanism. The potential energy curves for the proton transfer are calculated for both the ground state (S₀) and the first excited state (S₁). These calculations often reveal a significant energy barrier for proton transfer in the ground state, which is substantially lowered or eliminated in the excited state, thus facilitating the ESPT process. nih.govresearchgate.net

Computational Thermodynamics and Reaction Energetics

Theoretical and computational chemistry offers a powerful lens for understanding the thermodynamic stability and reaction energetics of molecules like this compound. While direct computational studies specifically targeting this compound are not extensively documented in the literature, a robust understanding can be constructed by examining computational investigations of its constituent parts and closely related analogues, namely pyrene, 1-pyrenecarboxaldehyde (B26117), and other acyl fluorides. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are pivotal in predicting thermodynamic quantities and mapping out reaction energy profiles. researchgate.netresearchgate.netscirp.org

Thermodynamic Properties

A comprehensive study on the thermodynamics of pyrene and 1-pyrenecarboxaldehyde provides a valuable baseline for estimating the properties of this compound. researchgate.netx-mol.com In that research, a combination of experimental techniques and high-level G3(MP2)//B3LYP ab initio molecular calculations were used to determine thermodynamic parameters. researchgate.netx-mol.com Given the structural similarity, the data for 1-pyrenecarboxaldehyde can be considered a reasonable proxy for this compound, with the primary difference being the substitution of a hydrogen atom for a highly electronegative fluorine atom on the carbonyl group. This substitution is expected to significantly influence the electronic distribution and stability of the molecule.

The standard molar enthalpies of formation (ΔfH°m), standard molar entropies (S°m), and gas-phase molar heat capacities (C°p,m) are fundamental thermodynamic properties that can be computationally derived. The stability of the molecule can be further assessed through the Gibbs free energy of formation (ΔfG°m). researchgate.net

Table 1: Calculated Gas-Phase Thermodynamic Properties of Pyrene and 1-Pyrenecarboxaldehyde at 298.15 K

| Compound | ΔfH°m (g) / kJ·mol⁻¹ | S°m (g) / J·K⁻¹·mol⁻¹ | C°p,m (g) / J·K⁻¹·mol⁻¹ |

| Pyrene | 223.6 | 390.9 | 191.0 |

| 1-Pyrenecarboxaldehyde | 147.1 | 451.9 | 221.7 |

Data sourced from a combined experimental and computational study. researchgate.netx-mol.com

Reaction Energetics

Computational studies are instrumental in elucidating the mechanisms and energetics of reactions involving acyl fluorides. Acyl fluorides are recognized for their unique reactivity, balancing stability with sufficient reactivity for various transformations. thieme-connect.comresearchgate.net The C-F bond in acyl fluorides is electrostatically stable, rendering them more resistant to hydrolysis than their acyl chloride counterparts. nih.gov

DFT calculations have been employed to investigate the reaction pathways of acyl fluorides in transition-metal-catalyzed reactions, such as decarbonylative couplings. thieme-connect.comacs.org These studies provide insights into the activation barriers (Gibbs free energy of activation, ΔG‡) and reaction free energies (ΔG) for key elementary steps like oxidative addition and decarbonylation. For instance, in a study of palladium-catalyzed reactions of acyl fluorides, the Gibbs free energy for the decarbonylation transition state was calculated to be significantly different for alternative pathways, highlighting the power of computational chemistry in discerning reaction mechanisms. thieme-connect.com

Table 2: Representative Calculated Energetics for Reactions Involving Acyl Fluorides

| Reaction Type | Catalytic System | Ligand | Calculated Parameter | Value (kcal·mol⁻¹) |

| Oxidative Addition | Ni(0) | PCy₃ | Activation Free Energy | 19-22 |

| Oxidative Addition | Ni(0) | PPh₂Me | Activation Free Energy | 21.8-24.1 |

| Decarbonylation | Pd/XantPhos | XantPhos | ΔG‡ (Pathway A) | 27.3 |

| Decarbonylation | Pd/XantPhos | XantPhos | ΔG‡ (Pathway B) | 17.4 |

Data sourced from DFT studies on nickel- and palladium-catalyzed reactions of acyl fluorides. thieme-connect.comacs.org

In the context of this compound, these findings suggest that reactions involving the cleavage of the C-C bond (decarbonylation) or the C-F bond would have substantial, but computationally predictable, activation barriers. The large, electron-rich pyrene moiety would likely influence these energetics through steric and electronic effects. DFT and Time-Dependent DFT (TD-DFT) studies on other 1-substituted pyrenes have shown that the nature of the substituent significantly affects the HOMO-LUMO energy gap and the charge distribution within the pyrene core, which in turn dictates its reactivity. researchgate.net The strong electron-withdrawing nature of the carbonyl fluoride group is expected to lower the energy of the LUMO, potentially making the carbonyl carbon more susceptible to nucleophilic attack compared to other pyrene derivatives.

Furthermore, computational studies on reaction-based sensors have demonstrated how the reaction of a pyrene derivative with fluoride ions can be modeled to understand the energetics and mechanism of the process, which in one case involves a fluoride-induced cyclization. researchgate.net Such an approach could be applied to model the reactions of this compound with various nucleophiles, providing detailed insights into the transition states and intermediates that govern its chemical transformations.

Advanced Applications of Pyrene 1 Carbonyl Fluoride in Chemical Sciences

Fluorescent Probes and Research Labeling

Pyrene (B120774) and its derivatives are widely recognized as powerful fluorescent probes for studying biomolecules. nih.govirb.hr Their utility stems from a high extinction coefficient and a long emission lifetime, often exceeding 100 nanoseconds. irb.hr The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment, a characteristic that allows for the monitoring of protein conformation and changes. nih.gov

Derivatization of Biomolecules for Analytical Applications

Pyrene-1-carbonyl fluoride (B91410) serves as a key reagent for the derivatization of biomolecules, enhancing their detection in analytical applications. nih.govfujifilm.com It reacts with primary and phenolic hydroxyl groups, as well as primary amines, to form fluorescent pyrene esters and amides, respectively. nih.govjst.go.jp This process, known as fluorescent labeling, allows for the sensitive detection of otherwise non-fluorescent biomolecules. nih.govfujifilm.com

The derivatization process typically involves reacting Pyrene-1-carbonyl fluoride with the target biomolecule in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govjst.go.jp The reaction conditions can be optimized for different types of biomolecules. For instance, the reaction with primary and phenolic hydroxyl groups is often carried out in dichloromethane (B109758) at elevated temperatures, while the reaction with primary amines can proceed at room temperature in acetonitrile (B52724). nih.govjst.go.jp

| Biomolecule Functional Group | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Product |

| Primary and Phenolic Hydroxyl | This compound | 4-dimethylaminopyridine (DMAP) | Dichloromethane | 100°C | 30 min | Fluorescent Pyrene Esters |

| Primary Amines | This compound | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 2 min | Fluorescent Pyrene Amides |

This table summarizes the reaction conditions for the derivatization of biomolecules with this compound.

Pre-column Fluorescent Labeling in High-Performance Liquid Chromatography (HPLC)

This compound is particularly valuable as a pre-column fluorescent labeling reagent in High-Performance Liquid Chromatography (HPLC). nih.govjst.go.jp This technique involves derivatizing the analytes before they are introduced into the HPLC system. researchgate.netscience.gov The resulting fluorescent derivatives can then be detected with high sensitivity by a fluorescence detector. researchgate.net

This method has been successfully applied to the analysis of various compounds, including corticosteroids and primary amines. nih.govjst.go.jp For example, the this compound esters of corticosteroids can be separated using normal-phase chromatography, while the amides of primary amines are separable by reversed-phase chromatography. nih.govjst.go.jp The detection limits achieved with this method are in the femtomole range, demonstrating its high sensitivity. nih.govjst.go.jp

| Analyte | Derivatization Product | Chromatographic Mode | Column | Mobile Phase | Detection Limit (S/N=3) |

| Cortisone (B1669442) | PCF ester | Normal-phase | Cosmosil 5SL | Hexane-ethyl acetate (B1210297) (6:5, v/v) | 600 fmol |

| 2-Phenylethylamine | PCF amide | Reversed-phase | TSK gel ODS-80 TM | Methanol-water (10:3, v/v) | 800 fmol |

This table presents the HPLC conditions and detection limits for the analysis of cortisone and 2-phenylethylamine after derivatization with this compound. nih.govjst.go.jp

Chemosensing Platforms and Molecular Recognition

The development of chemosensors for the selective detection of ions is a significant area of research due to their roles in biological, environmental, and industrial processes. nih.govpcbiochemres.com Pyrene-based chemosensors have shown great promise in this area, offering high selectivity and sensitivity. nih.govresearchgate.net

Anion Detection (e.g., Fluoride, Cyanide)

Pyrene-based derivatives have been developed as highly sensitive and selective chemosensors for critical anions like fluoride and cyanide. nih.govbohrium.comresearchgate.net The sensing mechanism often involves a colorimetric or fluorescent response upon interaction with the target anion. pcbiochemres.combohrium.com For instance, some pyrene-based sensors exhibit a distinct color change in the presence of fluoride and cyanide, allowing for naked-eye detection. researchgate.net The interaction can be based on hydrogen bonding or deprotonation, leading to a measurable change in the sensor's optical properties. pcbiochemres.com

Research has demonstrated that certain pyrene-based dyads can detect fluoride and cyanide in dilute solutions with a response time of less than 15 seconds. bohrium.com The detection limits for these anions can be very low, reaching micromolar and even nanomolar concentrations. nih.govresearchgate.netresearchgate.net

| Target Anion | Sensor Type | Detection Method | Response Time | Detection Limit |

| Fluoride | Pyrene-based dyad | Colorimetric/Fluorescent | < 15 s | 2.2 x 10⁻⁷ M nih.gov |

| Cyanide | Pyrene-based dyad | Colorimetric/Fluorescent | < 15 s | 1.8 x 10⁻⁷ M nih.gov |

This table highlights the performance of pyrene-based chemosensors for the detection of fluoride and cyanide anions.

Cation Detection (e.g., Cu(II), Fe(III), Pb(II), Ag+)

Pyrene-based chemosensors are also effective for the detection of various metal cations. nih.govresearchgate.net These sensors can exhibit high selectivity for specific cations, such as copper(II), iron(III), lead(II), and silver(I), even in the presence of other competing metal ions. nih.govresearchgate.net The detection mechanism can involve fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding of the cation. researchgate.netmdpi.com

For example, a pyrene derivative containing a benzothiazolenhydrazone moiety has been shown to be a highly selective "turn-on" fluorescent sensor for Cu(II). researchgate.net The binding of Cu(II) to the sensor blocks a photoinduced electron transfer (PET) process, resulting in a significant enhancement of the pyrene fluorescence. researchgate.net Conversely, other pyrene-based ligands act as "turn-off" sensors, where the fluorescence is quenched upon binding to Cu(II) and Fe(II). mdpi.com The binding stoichiometry between the sensor and the cation can vary, with common ratios being 1:1 and 1:2. nih.govmdpi.com

| Target Cation | Sensor Type | Sensing Mechanism | Binding Ratio (Sensor:Cation) | Detection Limit |

| Cu(II) | Pyrene-benzothiazolenhydrazone | Turn-on fluorescence | - | - |

| Cu(II) | Pyrene-based Schiff base | Turn-off fluorescence | 1:2 | 0.42 µM mdpi.com |

| Fe(III) | Pyrene-dipicolylamine | Colorimetric | 2:1 | - |

| Fe(II) | Pyrene-based Schiff base | Turn-off fluorescence | 1:2 | 0.51 µM mdpi.com |

| Ag(I) | Calix researchgate.netarene-pyrene | Ratiometric fluorescence | - | 2.09 nM researchgate.net |

This table summarizes the characteristics of pyrene-based chemosensors for the detection of various cations.

Development of Molecularly Imprinted Polymer (MIP) Sensors

Molecularly imprinted polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule. mdpi.comresearchgate.net This technology has been successfully applied to create sensors for a wide range of analytes. mdpi.comdergipark.org.tr The process involves polymerizing functional monomers around a template molecule. researchgate.netdergipark.org.tr After removal of the template, cavities are left in the polymer matrix that are complementary in shape, size, and functionality to the target molecule. mdpi.comresearchgate.net

Pyrene and its derivatives can be incorporated into MIPs to develop highly selective and sensitive sensors. researchgate.net For instance, a MIP sensor using pyrene as the template molecule has been developed for the detection of polycyclic aromatic hydrocarbons (PAHs). researchgate.net In another application, a fluorescent analogue of zearalenone (B1683625), 2-[(pyrene-l-carbonyl) amino]ethyl 2,4-dihydroxybenzoate, was used in a competitive sensing mode within a MIP membrane to detect the mycotoxin zearalenone at very low concentrations. mdpi.com This competitive assay significantly increased the sensor's sensitivity, allowing for detection at the nanogram per milliliter level. mdpi.com

| Target Analyte | MIP Template | Functional Monomer | Cross-linker | Detection Method | Detection Limit |

| Pyrene | Pyrene | 4-vinylpyridine | Ethylene glycol dimethacrylate | Electrochemical | 2.28 x 10⁻⁷ M researchgate.net |

| Zearalenone | Cyclododecyl 2, 4-dihydroxybenzoate ("dummy template") | 1-allylpiperazine | - | Competitive fluorescence | 10 ng mL⁻¹ mdpi.com |

This table provides examples of the application of pyrene and its derivatives in the development of MIP-based sensors.

Mechanism of Sensing (e.g., Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF))

The fluorescence properties of pyrene-based compounds are highly sensitive to their local environment, a characteristic exploited in the design of chemosensors. The sensing mechanisms are often governed by photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). scispace.commdpi.com

Photoinduced Electron Transfer (PET): In a typical PET sensor, the pyrene fluorophore is linked to a receptor unit containing a heteroatom with a lone pair of electrons, such as nitrogen. scispace.commdpi.com In the absence of an analyte, photoexcitation of the pyrene unit is followed by the transfer of an electron from the receptor's high-energy orbital to the excited fluorophore. scispace.com This process provides a non-radiative deactivation pathway, effectively "quenching" the fluorescence. scispace.comresearchgate.net Upon binding of an analyte (like a metal ion) to the receptor, the energy of the receptor's orbital is lowered, which inhibits the PET process. scispace.com This blockage of the quenching pathway restores the radiative emission, leading to a "turn-on" fluorescence response. scispace.commdpi.com For example, pyrene-based chemosensors with nitrogen-containing ligands often exhibit weak fluorescence, but upon coordination with a metal ion like Cu²⁺, the PET mechanism is disrupted, causing a significant enhancement in fluorescence. scispace.com

Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation, known as the ICT state. The emission from this state is often characterized by a large Stokes shift and high sensitivity to solvent polarity. In some pyrene-based probes, the interaction with an analyte can modulate the efficiency of the ICT process, leading to changes in the fluorescence spectrum, such as a shift in the emission wavelength. mdpi.com

These mechanisms are not mutually exclusive and can operate in concert. For instance, the binding of an analyte can induce a CHEF effect by rigidifying the structure while simultaneously inhibiting a PET process, leading to a highly sensitive and selective "turn-on" fluorescence response. mdpi.commdpi.com

Organic Electronics and Optoelectronic Materials (Pyrene-based)

The unique electronic and photophysical properties of pyrene, such as its high charge carrier mobility and strong blue-light emission, make it a highly attractive building block for organic electronic and optoelectronic materials. nih.govuky.eduresearchgate.net The planar, fused-ring structure of pyrene facilitates strong π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. researchgate.net Consequently, pyrene derivatives have been extensively investigated as active components in devices like Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net

Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

Pyrene-based compounds have emerged as promising hole-transporting materials (HTMs) due to their excellent hole mobility and suitable energy levels that align well with other device components. nih.govmdpi.com

In OLEDs , pyrene derivatives function effectively as both light emitters and hole transporters. nih.gov To overcome the aggregation-caused quenching (ACQ) effect common in planar molecules like pyrene, strategies such as attaching bulky peripheral groups have been employed. mdpi.com For instance, integrating pyrene with pyridine (B92270) has produced HTMs with suitable HOMO levels (~5.6 eV) for efficient hole injection from the indium tin oxide (ITO) anode. acs.orgnih.gov OLEDs fabricated with a pyridine-appended pyrene derivative (Py-Br) as the HTM have demonstrated high performance, achieving a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9%. nih.gov Another approach involves combining a tetraphenylethene (TPE) core, known for aggregation-induced emission (AIE), with pyrene peripheries. This design resulted in a blue emitter (TPE-4Py) with enhanced hole-transporting ability, achieving a current efficiency of up to 4.9 cd/A in a doped OLED device. mdpi.com

In Perovskite Solar Cells (PSCs) , pyrene-based HTMs offer a promising alternative to commonly used materials like spiro-OMeTAD, especially for creating stable and efficient devices. rsc.orgepfl.chacs.org Researchers have synthesized various pyrene derivatives, such as those substituted with N,N-di-p-methoxyphenylamine, and successfully used them as HTMs in mesoporous TiO₂/CH₃NH₃PbI₃-based PSCs. epfl.chacs.org One such device achieved a power conversion efficiency (PCE) of 12.4%, comparable to its spiro-OMeTAD counterpart. epfl.chacs.org By optimizing intermolecular π-π stacking, dopant-free PSCs have been developed using pyrene-based HTMs, with one device featuring α-naphthylamine substituents reaching a PCE of 17.9%. rsc.org Furthermore, coupling nanographene-based HTMs with a pyrene derivative as an interface modifier has led to PSCs with a PCE over 23% and significantly improved thermal stability compared to spiro-MeOTAD-based cells. osti.gov

| Application | Pyrene Derivative | Key Performance Metric | Value | Source |

|---|---|---|---|---|

| OLED | Py-Br (pyridine-appended pyrene) | Max. Luminance | 17,300 cd/m² | nih.gov |

| OLED | Py-Br (pyridine-appended pyrene) | Max. EQE | 9% | nih.gov |

| OLED | TPE-4Py (TPE-pyrene AIEgen) | Current Efficiency | 4.9 cd/A | mdpi.com |

| Perovskite Solar Cell | Py-C (N,N-di-p-methoxyphenylamine substituted) | Power Conversion Efficiency (PCE) | 12.4% | epfl.chacs.org |

| Perovskite Solar Cell | Pyrene with α-naphthylamine | Power Conversion Efficiency (PCE) | 17.9% (dopant-free) | rsc.org |

| Perovskite Solar Cell | HBC-DPAMeOMe with pyrene modifier | Power Conversion Efficiency (PCE) | >23% | osti.gov |

Active Components in Organic Field-Effect Transistors (OFETs)

The inherent properties of pyrene, including its high planarity, chemical stability, and high charge carrier mobility, make it an excellent candidate for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The planar structure of the pyrene core promotes extended π-conjugation and close intermolecular stacking, which are essential for achieving high crystallinity and efficient charge transport in the solid state. researchgate.net

The versatility of pyrene chemistry allows for its incorporation into organic semiconductors in several ways: as a terminal group, as a central core, or as part of a larger fused aromatic system. researchgate.net Modifying the pyrene core by attaching different functional groups allows for the fine-tuning of its molecular packing and electronic properties. uky.edu For example, novel "butterfly" pyrene derivatives functionalized with thienyl aromatic groups at the 1, 3, 6, and 8-positions have been synthesized and used as the active material in p-type OFETs. rsc.org Researchers have also extended the conjugated framework of pyrene by fusing it with additional benzo groups to create dibenzo[e,l]pyrene, which exhibits enhanced π-stacking interactions. confer.co.nz These materials are being explored for their potential in creating highly ordered monolayers at surfaces, which is critical for high-performance OFETs. confer.co.nz The use of pyrene and its derivatives as the active component has been demonstrated in p-type, ambipolar, and even organic light-emitting field-effect transistors (OLEFETs). uky.edu

Photocatalysis and Energy Conversion (Pyrene-based frameworks)

Pyrene-based frameworks, including metal-free organic structures and metal-organic frameworks (MOFs), are gaining significant attention for their applications in photocatalysis and energy conversion. The strong light absorption, particularly in the visible spectrum, and efficient energy transfer capabilities of the pyrene moiety make it an ideal chromophore for these applications. researchgate.net

Organic Photoredox Catalysis for Carbon-Carbon Bond-Forming Reactions

Metal-free organic photoredox catalysts built on a pyrene core have been successfully developed for important synthetic transformations like carbon-carbon bond formation. bohrium.comacs.orgacs.orgnih.gov These pyrene-based systems offer a more sustainable alternative to traditional metal-based catalysts.

One notable application is the reductive coupling of aromatic carbonyl and imine compounds to produce valuable vicinal diols and diamines. bohrium.comacs.org In these reactions, a pyrene derivative acts as the photocatalyst (PRC), absorbing light (e.g., from a blue LED) and initiating a single-electron transfer (SET) process. acs.orgacs.org Research has shown that a pyrene derivative containing a urea (B33335) moiety is particularly effective. bohrium.comacs.orgnih.gov The urea group is thought to facilitate intermolecular interactions with the substrate, enhancing the catalytic activity. acs.org The mechanism involves the excited pyrene catalyst undergoing an efficient SET from its radical anion to the substrate, a process facilitated by the presence of a co-catalyst like DIPEA (N,N-Diisopropylethylamine). acs.org This catalytic system has proven effective for a range of aromatic aldehydes and imines, providing the corresponding coupled products in good yields. bohrium.comacs.org

Pyrene-Based Metal-Organic Frameworks (MOFs) in Photocatalytic Hydrogen Evolution

Pyrene-based Metal-Organic Frameworks (MOFs) are highly promising materials for the photocatalytic hydrogen evolution reaction (HER) from water. acs.orgnih.gov MOFs offer a unique platform where the light-harvesting properties of the pyrene-based organic linker can be combined with the catalytic activity of the metal nodes within a highly porous and tunable structure. acs.orgliverpool.ac.uk

A family of isostructural MOFs, designated M-TBAPy (where TBAPy is 1,3,6,8-tetrakis(p-benzoic acid)pyrene and M is a metal like Sc, Al, Ti, or In), has been systematically studied to understand the factors influencing HER performance. acs.orgnih.gov Key factors include the material's light absorption capability, optical band gap, and the alignment of its electronic bands. acs.org By changing the metal node, researchers can tune these properties to optimize photocatalytic activity. nih.gov For instance, a study of the M-TBAPy series allowed for a systematic investigation of how the metal affects the HER rate. Further research has shown that the crystal morphology of the MOF also plays a critical role in its efficiency. acs.org By understanding these structure-property relationships, the photocatalytic HER efficiency of Sc-TBAPy was improved to surpass that of the previously reported Ti-TBAPy when used with a co-catalyst. These findings highlight the potential of designing highly efficient photocatalysts for hydrogen production by rationally tuning the components of pyrene-based MOFs. researchgate.netliverpool.ac.uk

Pyrene-Based Covalent Organic Frameworks (COFs) in Catalysis

Pyrene-based Covalent Organic Frameworks (PyCOFs) have emerged as a significant class of crystalline porous polymers, garnering substantial interest for their applications in heterogeneous catalysis. researchgate.netnih.gov The inherent characteristics of the pyrene unit—a large, planar polycyclic aromatic hydrocarbon—bestow PyCOFs with exceptional properties. These include enhanced interlayer π–π interactions, which promote carrier separation and migration, and a highly conjugated system that facilitates efficient light absorption, thereby significantly improving their photoelectrical and catalytic performance. researchgate.netrsc.org The synthesis of PyCOFs typically involves the polycondensation of pyrene-based building blocks with various linkers, resulting in structures with diverse topologies and functionalities, such as imine, azine, or boronate ester linkages. mdpi.commdpi.com These frameworks have been successfully employed in a range of catalytic applications, including photocatalytic hydrogen peroxide production, degradation of organic pollutants like tetracycline, and the carboxylation of C-H bonds. researchgate.netresearchgate.net

While many PyCOFs are synthesized from pyrene building blocks functionalized with amine or aldehyde groups mdpi.comacs.org, the use of This compound as a precursor represents a promising, albeit less explored, synthetic route. Acyl fluorides are recognized for their balanced stability and reactivity, making them effective acylating agents. researchgate.net They can react with amine and alcohol linkers under specific conditions to form highly stable amide and ester bonds, respectively. nih.govresearchgate.net This reactivity offers a powerful alternative to the more common imine-based Schiff base reactions for COF synthesis.

The incorporation of amide or ester linkages via a this compound precursor could yield COFs with distinct properties. For instance, the N–H and C=O moieties in amide linkages can introduce additional sites for hydrogen bonding, potentially enhancing substrate binding or influencing the framework's structural rigidity and stability. Research on acylhydrazone-linked COFs has shown that intramolecular hydrogen bonds involving fluorine can enforce conformational rigidity and enhance structural stability. chinesechemsoc.org The use of this compound could enable the construction of robust, highly crystalline PyCOFs suitable for demanding catalytic processes. Its utility as a fluorescent labeling reagent for alcohols and amines further underscores its reactivity to form stable esters and amides, a foundational requirement for polymer synthesis. nih.gov

Table 1: Comparison of Linkages in Covalent Organic Frameworks

| Linkage Type | Precursor Functional Groups | Bond Characteristics | Relevance of this compound |

|---|---|---|---|

| Imine | Amine + Aldehyde | Dynamic, reversible C=N bond | The most common linkage; provides a baseline for comparison. mdpi.comacs.org |

| Azine | Hydrazine + Aldehyde | C=N-N=C linkage, extended conjugation | Used with pyrene-based aldehydes to create rhombic 2D structures. mdpi.com |

| Boronate Ester | Boronic Acid + Diol | Reversible B-O bond | One of the earliest linkages used in COF synthesis. mdpi.com |

| Amide | Carboxylic Acid/Acyl Halide + Amine | Stable, robust C(O)-N bond; H-bonding capability | This compound is a highly suitable precursor for forming stable amide links, potentially offering enhanced thermal and chemical stability over imine COFs. nih.govnih.gov |

| Ester | Carboxylic Acid/Acyl Halide + Alcohol | Stable C(O)-O bond | This compound can react with polyol linkers to form ester-linked COFs, useful for applications where H-bond donors are not desired. nih.govresearchgate.net |

Conclusion and Future Research Directions

Current State of the Art and Research Gaps

The most well-documented application of Pyrene-1-carbonyl fluoride (B91410) lies in its use as a pre-column fluorescent labeling reagent for high-performance liquid chromatography (HPLC). nih.gov Its reactivity towards primary and phenolic hydroxyl groups, as well as primary amines, allows for the sensitive detection of otherwise non-fluorescent molecules. nih.gov

Detailed Research Findings:

A key study detailed the synthesis of PCF and its reaction with alcohols and amines. nih.gov The research demonstrated that PCF reacts with primary and phenolic hydroxyl groups in dichloromethane (B109758) at 100°C in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form fluorescent pyrene (B120774) esters. nih.gov Similarly, it reacts with primary amines in acetonitrile (B52724) at room temperature within minutes, also in the presence of DMAP, to yield corresponding amides. nih.gov This established methodology enables the detection of substances like corticosteroids and primary amines at femtomole levels. nih.gov

Despite this established analytical application, a significant research gap exists when it comes to the utilization of Pyrene-1-carbonyl fluoride as a building block for more complex molecular architectures and functional materials. While the broader class of pyrene derivatives has seen extensive exploration in materials science, the specific contributions and potential advantages of the carbonyl fluoride moiety remain largely unexplored.

Current research on pyrene-based materials focuses on:

Covalent Organic Frameworks (COFs): Pyrene's planar structure and strong π–π stacking interactions make it an ideal component for creating highly ordered, porous frameworks with applications in photocatalysis, gas storage, and sensing. rsc.org

Polymers for Energy Storage: Pyrene-functionalized polymers are being investigated for their potential in enhancing the performance of batteries and supercapacitors, primarily by improving interactions with conductive materials like carbon nanotubes. rsc.org

Fluorescent Sensors: The sensitivity of pyrene's fluorescence to its environment is harnessed to develop sensors for various analytes, including metal ions and pesticides. nih.gov

However, in these studies, the pyrene core is typically functionalized with other reactive groups like boronic acids or amines to facilitate polymerization or framework construction. The unique reactivity of the carbonyl fluoride group in this compound has not been systematically investigated as a tool for creating novel polymers or functional surfaces. This represents a significant missed opportunity, as the acyl fluoride group offers a distinct reactivity profile compared to more commonly used functional groups.

Emerging Research Opportunities for this compound in Advanced Materials and Chemical Applications

The identified research gaps point towards exciting new avenues for the application of this compound. Its inherent fluorescence and reactive carbonyl fluoride group make it a promising candidate for a variety of advanced material and chemical applications.

As a Monomer for Advanced Polymers:

The high reactivity of the acyl fluoride group makes PCF an attractive monomer for the synthesis of novel polymers. It can readily undergo reactions with a variety of nucleophiles, such as diols, diamines, and dithiols, to form polyesters, polyamides, and polythioesters, respectively. These polymers would intrinsically possess the desirable photophysical properties of the pyrene moiety.

Potential Polymer Architectures and Applications:

| Polymer Type | Potential Monomer Co-reactants | Potential Applications |

| Polyesters | Aliphatic or aromatic diols | Fluorescent films, biodegradable materials |

| Polyamides | Aliphatic or aromatic diamines | High-performance fibers, thermally stable materials |

| Poly(ester-amide)s | Aminoalcohols | Functional coatings, biocompatible materials |

The incorporation of the pyrene unit directly into the polymer backbone could lead to materials with unique optical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes for monitoring polymer degradation or environmental changes.

Surface Modification and Functionalization:

The reactivity of this compound can be exploited for the surface modification of various materials. By reacting PCF with surface-bound hydroxyl or amine groups, a stable pyrene-functionalized layer can be introduced. This could be used to:

Impart fluorescence to non-fluorescent materials for tracking and imaging purposes.

Alter surface energy and wettability.

Create platforms for sensing applications , where the fluorescence of the tethered pyrene units responds to the presence of specific analytes.

Supramolecular Chemistry and Self-Assembly:

The pyrene moiety is well-known for its ability to form excimers and participate in π-π stacking interactions, which are fundamental to supramolecular chemistry. deepdyve.com this compound could be used as a building block to create amphiphilic molecules that self-assemble in solution to form fluorescent micelles, vesicles, or gels. The carbonyl fluoride group could also be used as a reactive handle to attach these self-assembled structures to other molecules or surfaces.

Q & A

Q. What are the primary applications of pyrene-1-carbonyl fluoride in biochemical derivatization?

this compound is used as a derivatizing agent to introduce fluorescent labels into biomolecules (e.g., oxidized diacylglycerols, DAG-O(O)H) for high-sensitivity detection. The methodology involves reacting the compound with target analytes in the presence of catalysts like quinuclidine, followed by reversed-phase HPLC coupled with fluorescence detection (excitation at 330 nm, emission at 405 nm). This enables precise tracking of lipid oxidation pathways in hepatic injury models .

Q. How does this compound compare to anthroylnitrile in fluorescence-based assays?

Pyrene-based reagents (e.g., pyrene-1-carbonyl cyanide, a structurally similar compound) exhibit 80% relative fluorescence intensity compared to 1-anthroylnitrile (1-AN), as measured by HPLC. While 1-AN offers higher sensitivity, pyrene derivatives are preferred for specific applications due to their spectral properties and compatibility with cyclodextrin-assisted toxin detection .

Advanced Research Questions

Q. What methodological strategies mitigate interference from excess this compound in derivatization protocols?

Critical steps include:

- Optimizing reagent-to-analyte stoichiometry to minimize unreacted reagent.

- Implementing post-derivatization clean-up (e.g., solid-phase extraction) to remove excess reagent.

- Using mobile phases (e.g., methanol or hexane/2-propanol mixtures) that resolve reagent peaks from analytes during HPLC. Validation with spiked controls is essential to confirm signal specificity .

Q. How can researchers validate the structural identity of this compound derivatives?

Multi-technique validation is required:

- NMR spectroscopy (1H/13C): Confirms bonding patterns and functional groups.

- Mass spectrometry: Verifies molecular weight and fragmentation patterns.

- Elemental analysis: Ensures purity and stoichiometric consistency. Cross-referencing with spectral databases (e.g., Berlman’s fluorescence spectra) enhances reliability .

Q. What solvent systems optimize this compound reactivity in complex matrices?

- Polar solvents (e.g., methanol): Enhance reaction rates by stabilizing transition states.

- Aprotic solvents (e.g., hexane/2-propanol): Improve solubility of hydrophobic analytes like DAG-O(O)H. Solvent choice must align with downstream HPLC mobile phases to prevent precipitation or column fouling .

Methodological Considerations

- Fluorescence Quantum Yield: Pyrene carbonyl compounds exhibit variable quantum yields depending on substituents. Absolute measurements via fluorimetry and density functional theory (DFT) calculations are recommended for optimizing detection parameters .

- Data Contradictions: Discrepancies in fluorescence intensity between studies may arise from differences in derivatization efficiency, detector calibration, or matrix effects. Replicate experiments and standardized protocols (e.g., excitation/emission wavelength alignment) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.